molecular formula C22H20N2O3 B15152907 (4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid

(4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid

Cat. No.: B15152907
M. Wt: 360.4 g/mol
InChI Key: NIVDEQFZMCZBLY-NGICGMGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid is a complex organic compound with a unique structure that includes a quinoline core, a cyanomethoxy group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid typically involves multiple steps, including the formation of the quinoline core, the introduction of the cyanomethoxy group, and the addition of the carboxylic acid functional group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The cyanomethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

(4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific pathways or diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which (4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and molecules with cyanomethoxy or carboxylic acid functional groups. Examples include:

  • Quinoline N-oxides
  • Cyanomethoxy-substituted aromatics
  • Carboxylic acid derivatives

Uniqueness

What sets (4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

(4R)-4-[4-(cyanomethoxy)phenyl]-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid

InChI

InChI=1S/C22H20N2O3/c1-13-16(22(25)26)9-10-19-17-3-2-4-18(17)21(24-20(13)19)14-5-7-15(8-6-14)27-12-11-23/h2-3,5-10,17-18,21,24H,4,12H2,1H3,(H,25,26)/t17?,18?,21-/m0/s1

InChI Key

NIVDEQFZMCZBLY-NGICGMGXSA-N

Isomeric SMILES

CC1=C(C=CC2=C1N[C@H](C3C2C=CC3)C4=CC=C(C=C4)OCC#N)C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)OCC#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.